1-Bromo-4-chloro-2-(2,2-difluoropropoxy)benzene
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Overview
Description
1-Bromo-4-chloro-2-(2,2-difluoropropoxy)benzene is a halogenated aromatic compound It is characterized by the presence of bromine, chlorine, and a difluoropropoxy group attached to a benzene ring
Preparation Methods
The synthesis of 1-Bromo-4-chloro-2-(2,2-difluoropropoxy)benzene typically involves multiple steps. One common method starts with the halogenation of a suitable benzene derivative. For instance, 4-chloro-2-fluoroaniline can be diazotized and then subjected to a Sandmeyer reaction to introduce the bromine atom . The difluoropropoxy group can be introduced through a nucleophilic substitution reaction using appropriate reagents and conditions .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Bromo-4-chloro-2-(2,2-difluoropropoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki coupling with boronic acids to form biphenyl derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common reagents used in these reactions include palladium catalysts for coupling reactions and strong nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-4-chloro-2-(2,2-difluoropropoxy)benzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used to synthesize potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the development of new materials with unique properties, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 1-Bromo-4-chloro-2-(2,2-difluoropropoxy)benzene depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex structures. In pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects .
Comparison with Similar Compounds
1-Bromo-4-chloro-2-(2,2-difluoropropoxy)benzene can be compared with other halogenated benzene derivatives, such as:
1-Bromo-4-chloro-2-fluorobenzene: Similar structure but lacks the difluoropropoxy group.
1-Bromo-2,4-dichlorobenzene: Contains an additional chlorine atom instead of the difluoropropoxy group.
1-Bromo-2-chloro-4-fluorobenzene: Another halogenated benzene derivative with different substitution patterns.
The presence of the difluoropropoxy group in this compound makes it unique and potentially more reactive in certain chemical reactions.
Properties
IUPAC Name |
1-bromo-4-chloro-2-(2,2-difluoropropoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClF2O/c1-9(12,13)5-14-8-4-6(11)2-3-7(8)10/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CACFLMURNKRGRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=C(C=CC(=C1)Cl)Br)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClF2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.51 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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